molecular formula C14H14N2O3 B2388570 N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide CAS No. 2034497-12-4

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2388570
CAS No.: 2034497-12-4
M. Wt: 258.277
InChI Key: DHTNUQVPBKEBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide is a chemical compound of significant research interest due to its hybrid structure, which incorporates two pharmaceutically active motifs: the isochroman and the isoxazole carboxamide. The isochroman carboxamide scaffold is recognized in medicinal chemistry for its potential to interact with specific biological targets. Research into structurally similar isochroman-6-carboxamides has identified them as highly selective agonists for the 5-HT 1D receptor, suggesting potential applications in neurological research, such as the development of treatments for migraine without cardiovascular side effects . Concurrently, the isoxazole carboxamide moiety is a privileged structure in drug discovery. Compounds based on the phenyl-isoxazole-carboxamide framework have been extensively synthesized and evaluated for a range of biological activities. These include potent anticancer properties , with certain derivatives demonstrating significant activity against various cancer cell lines such as melanoma (B16F1) and colon adenocarcinoma (Colo205) . Furthermore, such derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing notable selectivity for the COX-2 isoform . The integration of these two fragments into a single hybrid molecule, following the strategy of molecular hybridization, aims to leverage complementary binding interactions and is a powerful tool for developing novel multifunctional agents in research . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-12-7-10-3-1-2-4-11(10)9-18-12/h1-6,12H,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTNUQVPBKEBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structural elements allow for the development of derivatives with varied properties.
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions, contributing to the advancement of synthetic methodologies.

Biology

  • Biological Activity : Preliminary studies suggest that this compound exhibits significant biological activities, including:
    • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
    • Anti-inflammatory Effects : It appears to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory pathways.
    • Anticancer Properties : Initial research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential therapeutic applications, particularly in drug development for conditions such as inflammation and cancer. Its unique structural features may enhance its efficacy as a lead compound for drug discovery.

Industry

  • Material Development : this compound is also being investigated for its potential applications in developing new materials and catalysts, which could lead to advancements in chemical processes.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

  • Antimicrobial Studies : Research indicated that this compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it might inhibit key enzymes involved in inflammatory pathways, providing insights into its therapeutic applications for chronic inflammatory conditions.
  • Cancer Cell Proliferation Inhibition : Initial findings suggest that this compound could inhibit cancer cell growth through mechanisms such as apoptosis.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets are not fully elucidated, it is believed to modulate inflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory response . This modulation can lead to reduced production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of isoxazole-5-carboxamide derivatives are heavily influenced by their N-substituents. Below is a comparative analysis with key analogs:

Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability: Isoxazole-5-carboxamides with bulky substituents (e.g., glucopyranosyl in ) exhibit reduced metabolic clearance due to steric shielding of the amide bond . The isochroman group may similarly protect against enzymatic degradation.
  • Toxicity: Derivatives like UTL-5b () show lower hepatotoxicity than leflunomide due to metabolic pathway alterations. The isochroman group’s lack of reactive functional groups (e.g., sulfonamides in ) may further reduce toxicity risks .

Table 2: Pharmacological Comparisons

Compound Target/Activity Toxicity Profile Reference
N-(Isochroman-3-ylmethyl) derivative Hypothetical kinase inhibition Low (predicted) -
Compound 27 () Chikungunya P2 cysteine Moderate (reactive groups)
UTL-5b () Anti-inflammatory Low

Biological Activity

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an isoxazole ring, known for its diverse pharmacological properties, with an isochroman moiety, which may enhance its stability and reactivity. The following sections will delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Structural Characteristics

The molecular structure of this compound includes:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen, often associated with anti-inflammatory and analgesic properties.
  • Isochroman Moiety : A bicyclic structure that may contribute to the compound's stability and interaction with biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamideIsoxazole ring with a fluorophenoxy groupEnhanced lipophilicity due to fluorine substitution
Isoxazolo-pyridine derivativesIsoxazole fused with pyridinePotential for diverse biological activities
Carboxamides derived from indane derivativesCarboxamide linked to indane structuresUnique pharmacological profiles

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are believed to stem from its interaction with specific molecular targets involved in pain and inflammation pathways. The exact mechanisms are still under investigation but may include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
  • Modulation of Pain Pathways : Interaction with receptors or enzymes involved in nociception could lead to reduced pain perception.

Case Studies

  • Cytotoxicity Studies : Research on related isoxazole compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, indole-isoxazole derivatives demonstrated IC50 values ranging from 0.7 to 35.2 µM against Huh7, MCF7, and HCT116 cancer cell lines, indicating potent anticancer activities in some derivatives .
  • Immunosuppressive Properties : Isoxazole derivatives have been reported to exhibit immunosuppressive effects in various models. For example, compounds tested on human peripheral blood mononuclear cells (PBMCs) showed differential inhibition of proliferation induced by phytohemagglutinin (PHA) .

Research indicates that this compound may interact selectively with specific receptors or enzymes. This selectivity is crucial for its therapeutic potential:

  • Binding Affinity Studies : Ongoing studies aim to determine the binding affinity of this compound to various biological targets, which will elucidate its pharmacodynamics.

Comparative Analysis

Comparative studies highlight the unique biological properties of this compound relative to other isoxazole-containing compounds. Its structural uniqueness allows for distinct interactions that may not be observed in other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of isoxazole-carboxamide derivatives typically involves multi-step organic reactions. For example, analogous compounds are synthesized via condensation reactions between isoxazole precursors and amine-containing intermediates under acidic catalysis (e.g., acetic acid) . Microwave-assisted synthesis and one-pot multi-component reactions have been shown to enhance yields (e.g., 50–83% in similar compounds) by reducing reaction time and side products . Optimization of solvent choice (e.g., ethanol or DMF) and temperature control (e.g., 60–80°C) is critical for purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for isochroman and isoxazole rings) and methylene/methyl groups (δ 2.0–4.0 ppm). For example, in structurally similar compounds, the carboxamide NH proton appears as a singlet near δ 10.3 ppm .
  • IR : Carboxamide C=O stretching at ~1650–1700 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (e.g., ~317–396 g/mol for analogs) .

Advanced Research Questions

Q. What strategies can mitigate poor aqueous solubility of this compound in preclinical studies?

  • Methodological Answer : Solubility challenges are common in isoxazole derivatives due to aromaticity. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) for in vitro assays to maintain compound stability .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to the carboxamide or isochroman moiety, as seen in glucopyranosyl derivatives .
  • Nanoformulations : Liposomal encapsulation improved bioavailability in analogs like diarylisoxazole-3-carboxamides .

Q. How do structural modifications (e.g., substituents on the isochroman or isoxazole rings) impact biological activity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on related compounds reveal:

  • Isochroman modifications : Methyl or methoxy groups enhance metabolic stability (e.g., IC50 values for cytotoxicity dropped from 35.2 µM to 0.7 µM with trifluoromethyl substitution) .
  • Isoxazole substituents : Electron-withdrawing groups (e.g., -CF3) improve COX-1/2 inhibition (e.g., 80% inhibition at 10 µM in COX-1 assays) .
  • Computational docking (e.g., GSK-3β or kinase targets) can guide rational design .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., DMSO concentration, incubation time). Standardization steps include:

  • Dose-response validation : Use multiple cell lines (e.g., MCF-7, SK-MEL-2) and confirm IC50 values via ATP-based viability assays .
  • Mitochondrial toxicity screening : Assess off-target effects using isolated mouse liver mitochondria to rule out false positives .
  • Meta-analysis : Compare data from analogs like N-(pyridinylmethyl)isoxazole-carboxamides, which show cell-type-specific apoptosis induction .

Q. How can target identification studies elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Kinase profiling : Screen against panels of 100+ kinases (e.g., GSK-3β, MAPK) using competitive binding assays .
  • Proteomics : SILAC-based quantification in treated vs. untreated cells identifies differentially expressed proteins (e.g., apoptosis regulators like Bcl-2) .
  • Crystallography : Co-crystallization with putative targets (e.g., COX-1) reveals binding modes, as demonstrated for diarylisoxazole inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.